2-Nitrobiphenyl

概要

説明

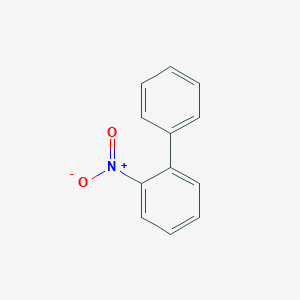

2-Nitrobiphenyl, also known as 1,1’-Biphenyl, 2-nitro-, is an organic compound with the molecular formula C12H9NO2. It is a derivative of biphenyl where a nitro group is attached to the second position of the biphenyl structure. This compound is known for its applications in various fields, including the synthesis of dyes, pharmaceuticals, and other industrial chemicals .

準備方法

Synthetic Routes and Reaction Conditions: 2-Nitrobiphenyl can be synthesized through several methods. One common method involves the nitration of biphenyl using a mixture of nitric acid and sulfuric acid. This process yields a mixture of nitrobiphenyl isomers, including this compound . Another method involves the Ullmann reaction, where 2-nitrobenzene diazonium fluoroborate reacts with chlorobenzene in the presence of copper powder as a catalyst under nitrogen protection .

Industrial Production Methods: In industrial settings, the nitration process using 95% nitric acid instead of the classical nitric acid-sulfuric acid system is preferred due to its higher yield and reduced environmental impact. The use of zeolites as catalysts in this process has shown promising results, with a good yield of 78.42% for this compound .

化学反応の分析

Reduction Reactions

The nitro group in 2-nitrobiphenyl is highly reducible, enabling synthesis of amines and heterocyclic compounds.

Nitro-to-Amine Reduction

Reduction of the nitro group using hydrogen gas with palladium catalysts (e.g., Pd/C) or chemical reductants like tin(II) chloride yields 2-aminobiphenyl , a key intermediate in pharmaceuticals and agrochemicals.

| Reductant | Catalyst/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| H₂ | Pd/C, Ethanol | 25°C | 85–90% | |

| SnCl₂ | HCl, Ethanol | Reflux | 70–75% |

Reductive Cyclization to Carbazoles

Triphenylphosphine (PPh₃) in high-boiling solvents (e.g., o-dichlorobenzene) facilitates reductive cyclization, forming carbazole derivatives via intermediate aci-nitro tautomers.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | PPh₃, o-DCB, 180°C | Carbazole | 91% | |

| 4-Chloro-2-nitrobiphenyl | PPh₃, DMAc, 165°C | 4-Chlorocarbazole | 95% |

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group activates the biphenyl ring for substitution. For example, hydroxide ions replace nitro groups under basic conditions, though yields depend on steric and electronic factors.

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| NaOH | H₂O | 100–140°C | 2-Hydroxybiphenyl | 45–50% | |

| NH₃ (aq) | Ethanol | Reflux | 2-Aminobiphenyl | 60–65% |

Suzuki Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling, though the nitro group’s position complicates transmetalation. Substituted boronic acids react to form polysubstituted biphenyls .

| Boronic Acid | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Chlorophenyl | Pd/C, TBAB | 140°C, 5 h | 4,4'-Dichloro-2-nitrobiphenyl | 95% | |

| 3,4-Difluorophenyl | Pd/C, NaOH | 100°C, 15 h | 3,4-Difluoro-2-nitrobiphenyl | 92% |

Key Insight : Nitro groups in the 2-position hinder transmetalation due to steric and electronic effects, favoring coupling at the 3- or 4-positions .

Photochemical Reactions

Under UV light, this compound derivatives undergo photolysis to release protected substrates (e.g., methanol, ATP) via intermediates like aci-nitro tautomers and nitrosohemiacetals .

| Substrate | Conditions | Product | Quantum Yield | Source |

|---|---|---|---|---|

| 2-Nitrobenzyl methyl ether | 355 nm laser, pH 7 | Methanol + 2-Nitrosobenzaldehyde | 0.12 |

Research Insights

-

Steric Effects : The 2-nitro group’s position significantly impacts reactivity, as seen in Suzuki coupling challenges .

-

Solvent Dependency : High-boiling polar solvents (e.g., o-dichlorobenzene) enhance reductive cyclization efficiency .

-

pH Sensitivity : Photochemical pathways shift dramatically with pH, affecting release kinetics in caged compounds .

科学的研究の応用

Synthesis of 2-Nitrobiphenyl

The primary method for synthesizing this compound involves the nitration of biphenyl using a nitrating agent such as nitric acid and sulfuric acid. This process introduces the nitro group at the second position of the biphenyl structure, enabling further chemical transformations .

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. The nitro group can be reduced to produce amino compounds that are essential for drug formulation. For instance, it is involved in synthesizing alkaloids through reductive cyclization methods .

Dye Manufacturing

The compound is utilized in producing dyes and pigments. Its derivatives can form colorants with specific properties, making them valuable in textile and coating industries .

Materials Science

Research into this compound focuses on its potential to create advanced materials with unique electronic, optical, and mechanical properties. These materials have applications in electronics and photonics, highlighting their importance in developing new technologies .

Data Table: Applications of this compound

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Reductive reactions yield amino compounds |

| Dye Industry | Production of colorants | Important for textiles and coatings |

| Materials Science | Development of electronic and optical materials | Investigated for unique properties |

| Agrochemicals | Synthesis of pesticides and herbicides | Vital for agricultural chemical formulations |

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound in synthesizing glycoborine, an alkaloid. The compound underwent reductive cyclization, yielding high purity products essential for pharmaceutical applications .

Case Study 2: Dye Production

Research highlighted how derivatives of this compound are crucial in creating specific dyes that exhibit desired colors and stability under various conditions. These applications are particularly relevant in the textile industry where colorfastness is critical .

Environmental and Safety Considerations

Handling this compound requires strict safety measures due to its toxicity. It poses health risks if inhaled or absorbed through the skin. Proper protective equipment should be used during its handling, and disposal must adhere to environmental regulations to prevent contamination .

作用機序

The mechanism of action of 2-nitrobiphenyl involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The pathways involved include the formation of reactive oxygen species and the activation of detoxification enzymes .

類似化合物との比較

2-Nitrobiphenyl can be compared with other nitroaromatic compounds such as:

4-Nitrobiphenyl: Similar in structure but with the nitro group at the fourth position, leading to different reactivity and applications.

2-Nitronaphthalene: Another nitroaromatic compound with a different aromatic system, used in similar applications but with distinct properties.

2-Nitroanisole: A nitroaromatic compound with a methoxy group, used in the synthesis of dyes and pharmaceuticals.

Uniqueness: this compound is unique due to its specific position of the nitro group, which influences its reactivity and the types of reactions it undergoes. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .

生物活性

2-Nitrobiphenyl (C12H9NO2) is a nitro compound that has garnered significant attention due to its diverse biological activities and potential implications in environmental health and toxicology. This article explores the biological activity of this compound, focusing on its mutagenic properties, mechanisms of toxicity, and relevant case studies.

This compound is synthesized through various methods, including the Suzuki coupling reaction, which allows for the efficient formation of this compound from 2-chloronitrobenzene and phenylboronic acids using a palladium catalyst . The compound is characterized by its nitro group, which plays a crucial role in its biological interactions.

Biological Activities

1. Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits potential mutagenic and carcinogenic effects. It has been shown to induce mutations in bacterial strains, suggesting that it may pose a risk for genetic damage in higher organisms . The Ames test has been utilized to evaluate its mutagenic potential, revealing significant activity under certain conditions.

2. Developmental Toxicity

A study utilizing zebrafish embryos demonstrated that exposure to this compound led to developmental toxicities, including craniofacial malformations and pericardial edema. These effects were linked to alterations in gene expression related to oxidative stress and cardiac function . This emphasizes the compound's relevance as an environmental pollutant with implications for aquatic life.

3. Mechanisms of Action

The biological activity of this compound is primarily attributed to the reduction of the nitro group to form reactive intermediates, which can interact with cellular macromolecules such as DNA and proteins. This process can lead to oxidative stress and subsequent cellular damage, contributing to its mutagenic properties .

Case Studies

Case Study 1: Environmental Impact

In a study assessing the impact of nitro compounds on human health, this compound was identified as a significant pollutant in urban environments. Its presence in particulate matter was correlated with respiratory issues in exposed populations . The study highlighted the need for regulatory measures to limit exposure.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment evaluated the effects of this compound on lung tissue in rats. The results indicated that exposure led to inflammation and altered cytokine profiles, suggesting a direct impact on pulmonary health. Histological analysis revealed tissue damage consistent with chemical-induced injury .

Data Summary

特性

IUPAC Name |

1-nitro-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJKKXRJMXIKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025746 | |

| Record name | 2-Nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gold to tan crystals or brown solid. (NTP, 1992), Solid with a sweetish odor; mp = 36.7 deg C; [Merck Index] Gold to tan or brown solid; [CAMEO] Light yellow solid; mp = 36-38 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

608 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

290 °F (NTP, 1992) | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.203 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

2 mmHg at 284 °F (NTP, 1992) | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

86-00-0 | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R1N47E4DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

97 to 100 °F (NTP, 1992) | |

| Record name | 2-NITRO-1,1'-BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。